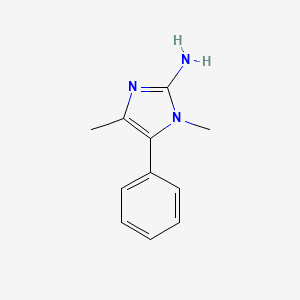

1,4-Dimethyl-5-phenylimidazol-2-amine

Description

Properties

IUPAC Name |

1,4-dimethyl-5-phenylimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-10(14(2)11(12)13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTSJNFEOYVYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)N)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-5-phenylimidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often employs one-pot synthesis methods that are efficient and cost-effective. For example, the use of room temperature ionic liquids as solvents can facilitate the synthesis of triaryl imidazoles without the need for added catalysts . These methods offer excellent yields and simple work-up procedures, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-5-phenylimidazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Electrophilic substitution reactions can introduce various substituents at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles.

Scientific Research Applications

Neuroprotective Agents

Research indicates that compounds similar to 1,4-Dimethyl-5-phenylimidazol-2-amine may serve as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Inhibiting nNOS can potentially reduce neuroinflammation and oxidative stress associated with conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Activity

The compound has shown promise in cancer research due to its ability to modulate pathways involved in tumor growth and metastasis. Studies have demonstrated that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For instance, derivatives of imidazole have been tested for their efficacy against breast cancer (MCF-7) and lung cancer (A549) cells, showing significant anticancer activity .

Antioxidant Properties

Imidazole compounds are known for their antioxidant capabilities, which can protect cells from oxidative damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role . The antioxidant activity of this compound could be leveraged in formulations aimed at reducing cellular damage.

Case Study 1: Neuroprotection

In a study exploring the effects of nNOS inhibitors on neurodegeneration, a compound structurally related to this compound was administered to animal models exhibiting symptoms of hypoxia-induced brain injury. The results indicated a significant reduction in neuronal death and improvement in cognitive functions post-treatment, suggesting the potential of this class of compounds in neuroprotective therapies .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human cancer cell lines treated with various concentrations of imidazole derivatives. Results showed that certain derivatives led to a dose-dependent decrease in cell viability across multiple types of cancer cells, including colorectal and breast cancer lines. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analyses .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-5-phenylimidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 1,3-Dimethyl-5-phenylimidazol-2-amine

- 1,4-Dimethyl-5-(4-methylphenyl)imidazol-2-amine

- 1,4-Dimethyl-5-(4-chlorophenyl)imidazol-2-amine

Uniqueness

1,4-Dimethyl-5-phenylimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Q & A

Q. How can reaction mechanisms be elucidated using spectroscopic techniques?

- Methodological Answer :

- In Situ FTIR : Monitor intermediate formation during synthesis.

- EPR Spectroscopy : Detect radical intermediates in oxidation reactions.

- Time-Resolved NMR : Track real-time structural changes under varying conditions (e.g., pH, temperature) .

Data Contradiction Analysis Example

Issue : Discrepancies in reported yields for similar imidazole derivatives under reflux vs. microwave-assisted synthesis.

Resolution Workflow :

Controlled Replication : Repeat both methods with strict control of variables (solvent purity, heating rate).

Kinetic Analysis : Use HPLC to measure reaction progress and identify rate-limiting steps.

Computational Validation : Compare activation energies via DFT to determine if microwave effects are thermal or non-thermal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.